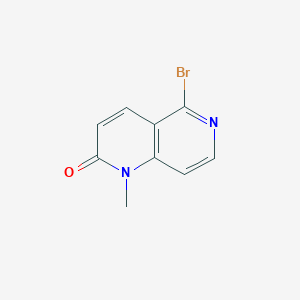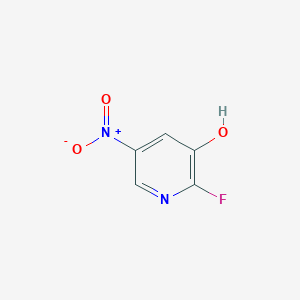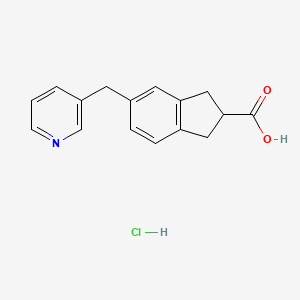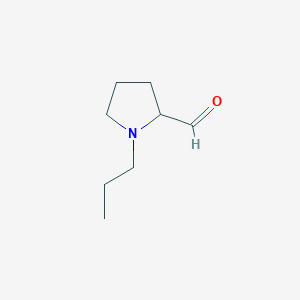
5-Bromo-1-methyl-1,6-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-methyl-1,6-naphthyridin-2(1H)-one is a heterocyclic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1,6-naphthyridin-2(1H)-one typically involves the bromination of 1-methyl-1,6-naphthyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The choice of solvent and brominating agent can vary based on cost, availability, and environmental considerations.
化学反応の分析
Types of Reactions
Oxidation: 5-Bromo-1-methyl-1,6-naphthyridin-2(1H)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding 1-methyl-1,6-naphthyridin-2(1H)-one.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like amines or ethers.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-1-methyl-1,6-naphthyridin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or DNA to exert its effects. The bromine atom can play a crucial role in binding to the target site, enhancing the compound’s potency and selectivity.
類似化合物との比較
Similar Compounds
1-Methyl-1,6-naphthyridin-2(1H)-one: Lacks the bromine atom, which may result in different biological activities and reactivity.
5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological activities.
5-Fluoro-1-methyl-1,6-naphthyridin-2(1H)-one: Contains a fluorine atom, which can significantly alter its reactivity and interactions with biological targets.
Uniqueness
The presence of the bromine atom in 5-Bromo-1-methyl-1,6-naphthyridin-2(1H)-one can enhance its reactivity and binding affinity to certain biological targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C9H7BrN2O |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
5-bromo-1-methyl-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c1-12-7-4-5-11-9(10)6(7)2-3-8(12)13/h2-5H,1H3 |
InChIキー |
LXPFUHSIQATLNN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC1=O)C(=NC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B15224851.png)

![4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15224858.png)

![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15224866.png)
![2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B15224871.png)

![7-[(5-aminopentyl)oxy]-N~4~-[1-(5-aminopentyl)piperidin-4-yl]-N~2~-[3-(dimethylamino)propyl]-6-methoxyquinazoline-2,4-diamine](/img/structure/B15224897.png)

![6-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B15224925.png)

